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The intricate network of RNA-RNA interactions within a living cell governs a vast array of

biological processes, from gene expression to viral replication. Cross-linking of Matched RNAs

and Deep Sequencing (COMRADES) is a powerful technique that allows for the in-depth,

transcriptome-wide capture of these interactions in their native cellular environment.[1][2] This

document provides a comprehensive guide to the analysis of COMRADES sequencing data,

including detailed experimental protocols, data analysis pipelines, and visualization of RNA

signaling pathways.

I. Introduction to COMRADES Sequencing
COMRADES employs a psoralen-based cross-linking strategy to covalently link interacting

RNA molecules within intact cells.[3][4] Through a series of enrichment steps involving biotin-

streptavidin pulldown and proximity ligation, chimeric RNA molecules are generated, where the

two interacting RNA strands are joined.[5] These chimeric sequences are then subjected to

high-throughput sequencing, providing a library of reads that represent the in vivo RNA

interactome. The analysis of these chimeric reads allows for the identification and quantification
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of both intramolecular (within the same RNA molecule) and intermolecular (between different

RNA molecules) interactions.

II. Experimental Protocol: From Cells to Sequencer
This section details the key steps in the COMRADES experimental workflow. For optimal

results, it is crucial to follow the protocol with precision.

A. In Vivo Psoralen Cross-linking

Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%).

Psoralen Treatment: Treat cells with a cell-permeable psoralen derivative, such as a

biotinylated psoralen, at a concentration of 200 µM in PBS. Digitonin (0.01%) can be added

to enhance cell permeability.[6]

UV Cross-linking: Irradiate the cells with 365 nm UV light for 20 minutes on ice.[6] This step

induces the formation of covalent cross-links between pyrimidine bases in interacting RNA

strands.[3]

B. RNA Extraction and Fragmentation

Total RNA Extraction: Isolate total RNA from the cross-linked cells using a standard method

like TRIzol extraction.

RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides. This can

be achieved through enzymatic methods or chemical hydrolysis.

C. Enrichment of Cross-linked RNA Duplexes

Biotin Pulldown: If a biotinylated psoralen was used, enrich for cross-linked RNA fragments

using streptavidin-coated magnetic beads.[7][8][9]

Incubate the fragmented RNA with streptavidin beads for 30 minutes at 37°C with rotation.

[6]

Wash the beads extensively to remove non-cross-linked RNA.
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D. Proximity Ligation

On-bead Ligation: Perform proximity ligation directly on the streptavidin beads. This step

joins the ends of the two interacting RNA fragments, creating a single chimeric RNA

molecule. Use a T4 RNA ligase for this reaction.

Reverse Cross-linking: Reverse the psoralen cross-links by exposing the sample to 254 nm

UV light.

E. Library Preparation for Illumina Sequencing

Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the chimeric RNA

molecules.

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.[10] Unique

molecular identifiers (UMIs) can be incorporated into the adapters to allow for the removal of

PCR duplicates during data analysis.[1]

PCR Amplification: Amplify the adapter-ligated library using a high-fidelity polymerase. The

number of PCR cycles should be minimized to avoid amplification bias.[1]

Size Selection and Quality Control: Perform size selection to obtain a library with a desired

fragment size distribution.[1] Assess the quality and concentration of the final library using a

Bioanalyzer and qPCR.
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III. Computational Analysis of COMRADES
Sequencing Data
The analysis of COMRADES data involves a specialized bioinformatics pipeline to identify and

quantify chimeric reads, which are the hallmark of RNA-RNA interactions.

A. Data Pre-processing and Quality Control

Adapter and UMI trimming: Remove sequencing adapters and trim UMIs from the raw

FASTQ files.

Quality Filtering: Filter out low-quality reads to ensure the accuracy of downstream analysis.
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B. Alignment of Chimeric Reads

Due to their chimeric nature, standard alignment tools may not be suitable for COMRADES

data. Specialized aligners or a two-pass alignment strategy are recommended.

Recommended Tool: The comradesOO R package is specifically designed for the analysis of

COMRADES data and includes functions for read processing and alignment.[11][12]

Alternative Tools: Other tools for chimeric read analysis include ChiRA and ChimeraScan.

[13][14]

General Workflow:

Align reads to the reference genome or transcriptome.

Identify reads that map to two distinct genomic locations, representing a chimeric read.

C. Identification and Quantification of RNA-RNA Interactions

Duplex Identification: Cluster the chimeric reads to identify recurrent RNA-RNA interaction

sites (duplexes).

Quantification: Count the number of unique chimeric reads supporting each duplex to

quantify the strength of the interaction.

Normalization and Background Correction:

Normalization: Normalize the duplex counts to account for variations in sequencing depth

and library composition between samples. Methods like Counts Per Million (CPM) or

Trimmed Mean of M-values (TMM) can be adapted for this purpose.[5][8][15][16]

Background Correction: It is crucial to distinguish true interactions from background noise.

A control experiment where the proximity ligation step is performed before the reversal of

cross-linking can be used to estimate the background ligation frequency.[1] The signal

from the control can be subtracted from the experimental sample, or more sophisticated

statistical models can be employed for background correction.[4][14]

D. Statistical Analysis
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Perform statistical tests to identify significantly enriched RNA-RNA interactions compared to the

background or control samples.
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IV. Data Presentation and Visualization
Clear and concise presentation of quantitative data is essential for interpreting COMRADES

results.

Table 1: Summary of COMRADES Sequencing Data
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Sample ID Total Reads
Mapped Reads
(%)

Chimeric
Reads (%)

Unique
Duplexes

Control 1 50,123,456 95.2 0.5 1,234

Control 2 48,765,432 94.8 0.6 1,567

Treatment 1 52,345,678 96.1 5.2 15,876

Treatment 2 51,987,654 95.9 5.5 16,234

Table 2: Top 10 Enriched RNA-RNA Interactions

Interacting Pair
Duplex Read Count
(Normalized)

Fold Change (vs.
Control)

p-value

lncRNA-X : mRNA-Y 1254.3 25.6 1.2e-8

miRNA-21 : mRNA-Z 987.6 18.2 3.5e-7

snoRNA-A : rRNA 876.5 15.9 8.1e-7

mRNA-B : mRNA-C 765.4 12.3 2.4e-6

lncRNA-D : miRNA-

155
654.3 10.8 7.8e-6

U1 snRNA : pre-

mRNA-E
543.2 9.5 1.5e-5

7SL RNA : mRNA-F 432.1 8.1 4.2e-5

lncRNA-G : lncRNA-H 321.0 6.7 9.8e-5

mRNA-I :

pseudogene-J
210.9 5.2 2.1e-4

tRNA-Lys : mRNA-K 109.8 4.1 5.6e-4

V. Visualization of RNA Signaling Pathways
Graphviz can be used to create clear diagrams of the identified RNA regulatory networks.
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A. lncRNA-miRNA-mRNA Interaction Network

Long non-coding RNAs (lncRNAs) can act as competing endogenous RNAs (ceRNAs) or

"sponges" for microRNAs (miRNAs), thereby regulating the expression of miRNA target

mRNAs.[17][18]
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B. snoRNA-rRNA Modification Pathway

Small nucleolar RNAs (snoRNAs) guide the chemical modification of ribosomal RNAs (rRNAs),

which is essential for ribosome biogenesis and function.
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VI. Conclusion
The COMRADES sequencing technique provides an unprecedented opportunity to explore the

dynamic landscape of RNA-RNA interactions within living cells. By following the detailed

experimental and computational protocols outlined in this guide, researchers can effectively

generate and analyze COMRADES data to uncover novel RNA regulatory networks. The ability

to visualize these complex interactions will undoubtedly accelerate our understanding of the

fundamental roles of RNA in health and disease, paving the way for the development of new

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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